molecular formula C6H6N2O3 B13880522 2-(2-formyl-1H-imidazol-1-yl)acetic acid

2-(2-formyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B13880522
M. Wt: 154.12 g/mol
InChI Key: MEEDHRWJNXITTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-formyl-1H-imidazol-1-yl)acetic acid is a derivative of imidazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-formyl-1H-imidazol-1-yl)acetic acid typically involves the reaction of imidazole with glyoxal and ammonia, followed by further functionalization to introduce the formyl and acetic acid groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that include the use of various catalysts and reagents to achieve high yields and purity. The specific conditions and reagents used can vary depending on the desired substitution pattern and functional groups .

Chemical Reactions Analysis

Types of Reactions

2-(2-formyl-1H-imidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: 2-(2-carboxy-1H-imidazol-1-yl)acetic acid.

    Reduction: 2-(2-hydroxymethyl-1H-imidazol-1-yl)acetic acid.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-formyl-1H-imidazol-1-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-formyl-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The formyl and acetic acid groups can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-imidazol-1-yl)acetic acid: Lacks the formyl group, resulting in different chemical and biological properties.

    2-(2-methyl-1H-imidazol-1-yl)acetic acid: Contains a methyl group instead of a formyl group, leading to variations in reactivity and applications.

    2-(2-phenyl-1H-imidazol-1-yl)acetic acid:

Uniqueness

The presence of the formyl group in 2-(2-formyl-1H-imidazol-1-yl)acetic acid makes it unique compared to other imidazole derivatives.

Properties

Molecular Formula

C6H6N2O3

Molecular Weight

154.12 g/mol

IUPAC Name

2-(2-formylimidazol-1-yl)acetic acid

InChI

InChI=1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11)

InChI Key

MEEDHRWJNXITTP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C=O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.